Product packaging for Benzo[b]thiophen-4-amine(Cat. No.:CAS No. 17402-83-4)

Benzo[b]thiophen-4-amine

Cat. No.: B097154
CAS No.: 17402-83-4
M. Wt: 149.21 g/mol
InChI Key: IRMXPESEXLQKHG-UHFFFAOYSA-N
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Description

Benzo[b]thiophen-4-amine is a versatile amino-substituted benzothiophene that serves as a critical synthetic intermediate in medicinal chemistry and organic synthesis. The compound features a benzothiophene core, a privileged structure in drug discovery, fused with an aromatic amine, making it a valuable scaffold for constructing more complex molecules . Researchers utilize this compound as a primary building block in the synthesis of diverse heterocyclic compounds with potential biological activities . The structural motif of aminated benzo-fused heterocycles is frequently explored for developing new antimicrobial and anti-inflammatory agents . In particular, derivatives of similar structures have been screened against pathogenic organisms like Staphylococcus aureus and Escherichia coli . From a synthetic chemistry perspective, the amine group allows for further functionalization via various coupling reactions, including copper-catalyzed Ullmann-type C-N coupling, which is an effective method for forming carbon-nitrogen bonds in related heteroaromatic systems . The hydrochloride salt form (CAS 19075-32-2) is often available to improve stability and solubility for research applications . This compound is for research use only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7NS B097154 Benzo[b]thiophen-4-amine CAS No. 17402-83-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzothiophen-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7NS/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRMXPESEXLQKHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CSC2=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50305395
Record name 4-Aminobenzo[b]thiophene
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Molecular Weight

149.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

17402-83-4
Record name Benzo[b]thiophen-4-amine
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Record name 4-Aminobenzo[b]thiophene
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Record name Benzo[b]thiophen-4-ylamine
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Record name Benzo[b]thiophen-4-amine
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Synthetic Methodologies for Benzo B Thiophen 4 Amine and Its Derivatives

Classical Synthetic Routes to Benzo[b]thiophen-4-amine

Traditional methods for constructing the benzo[b]thiophene skeleton often involve multi-step sequences that have been foundational in heterocyclic chemistry.

Willgerodt-Kindler Routes

The Willgerodt-Kindler reaction is a classical method for converting aryl alkyl ketones into terminal ω-arylalkanamides or the corresponding ammonium (B1175870) salts of carboxylic acids using sulfur and a secondary amine like morpholine. While not a direct route to this compound, its principles can be applied to create precursors. The reaction typically involves heating the ketone with sulfur and an amine, leading to the migration of the carbonyl group to the terminal carbon of the alkyl chain. This intermediate can then be hydrolyzed and cyclized in subsequent steps to form a thiophene (B33073) ring fused to the benzene (B151609) ring. The introduction of the amine group at the 4-position would typically be planned either before or after the formation of the benzo[b]thiophene core, for instance, by starting with a suitably substituted acetophenone.

Nucleophilic Reactions with Cyclization Approaches

Nucleophilic substitution and subsequent cyclization represent a versatile strategy for synthesizing the benzo[b]thiophene core. A common approach involves the reaction of an ortho-substituted benzene derivative with a reagent that provides the necessary atoms for the thiophene ring. For example, a metal-free approach can be used where 4-aminobenzo[b]thiophene acts as a nucleophile, reacting with bis(2-chloroethyl)amine (B1207034) hydrochloride to form a piperazine (B1678402) derivative attached at the 4-amino position .

Another prominent method is the electrophilic cyclization of alkynyl thioanisoles. This strategy has been shown to tolerate a wide variety of functional groups and proceeds under mild conditions nih.govnih.gov. The synthesis begins with a Sonogashira coupling of a terminal alkyne with an appropriately substituted 2-iodoselenoanisole or thioanisole, followed by cyclization induced by an electrophile such as iodine, bromine, or N-bromosuccinimide (NBS) nih.gov.

Key Features of Electrophilic Cyclization:

Feature Description Source
Starting Materials o-Alkynyl thioanisoles or selenoanisoles nih.govnih.gov
Reaction Type Electrophilic Cyclization nih.govnih.gov
Electrophiles I₂, ICl, NIS, Br₂, NBS, PhSCl nih.gov
Conditions Mild, ambient temperature nih.gov

| Functional Group Tolerance | High (e.g., alcohol, ester, nitrile, nitro) | nih.gov |

Arylation Reactions with Electron-Deficient Aryl Halides

Direct C-H arylation has emerged as a powerful tool for forming carbon-carbon bonds, simplifying synthetic pathways by avoiding the pre-functionalization of substrates. A notable example is the regioselective β-arylation of benzo[b]thiophenes at room temperature using aryl iodides nih.govacs.org. This method is characterized by its operational simplicity and tolerance to air and moisture nih.govacs.org. While this specific example describes the functionalization of a pre-existing benzo[b]thiophene core, the principles of arylation are central to building complex derivatives. The mechanism is believed to proceed through a Heck-type pathway involving a concerted carbo-palladation step nih.govacs.org.

Modern and Advanced Synthetic Strategies

Recent advancements in organic synthesis have led to the development of more efficient, rapid, and selective methods for constructing this compound and its derivatives.

Palladium-Catalyzed Amination (Buchwald-Hartwig Coupling)

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds wikipedia.org. This palladium-catalyzed cross-coupling reaction is widely used to couple amines with aryl halides or triflates wikipedia.orglibretexts.orgacsgcipr.org. The synthesis of this compound can be achieved by reacting a 4-halobenzo[b]thiophene (e.g., 4-bromo- or 4-chlorobenzo[b]thiophene) with an amine source in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand acsgcipr.orgresearchgate.net.

Several generations of catalyst systems have been developed, allowing for the coupling of a wide range of amines under increasingly mild conditions wikipedia.org. The reaction's utility is particularly high for substrates where traditional nucleophilic aromatic substitution is ineffective acsgcipr.org.

Typical Buchwald-Hartwig Reaction Components:

Component Example Purpose Source
Aryl Halide 4-Bromobenzo[b]thiophene (B1340190) Electrophilic partner researchgate.net
Amine Source Ammonia (B1221849), primary/secondary amines Nucleophilic partner wikipedia.orgacsgcipr.org
Catalyst Pd(OAc)₂, [Pd(allyl)Cl]₂ Palladium source for catalytic cycle researchgate.netnih.gov
Ligand Xantphos, BINAP, DPPF, XPhos Stabilizes Pd and facilitates reaction steps wikipedia.orgresearchgate.netnih.gov
Base Cs₂CO₃, t-BuONa Activates the amine and facilitates elimination researchgate.netnih.gov

| Solvent | Dioxane, Toluene | Reaction medium | researchgate.netnih.gov |

Di(hetero)arylamines have been successfully prepared through the Buchwald-Hartwig coupling of various methyl 3-aminobenzo[b]thiophene-2-carboxylates with bromobenzenes that contain electron-withdrawing groups researchgate.net.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds researchgate.net. The use of microwave irradiation provides rapid and uniform heating of the reaction mixture, often leading to significantly shorter reaction times compared to conventional heating methods researchgate.net.

For instance, the synthesis of 3-aminobenzo[b]thiophenes can be achieved in high yields (58-96%) by irradiating a mixture of 2-halobenzonitriles and methyl thioglycolate with microwaves . This approach avoids the need for metal catalysts to form the parent heterocycle . Similarly, saponification of a related benzothiophene (B83047) derivative was completed in just 3 minutes at 100 °C using microwave heating, a significant improvement over the hours required with conventional methods . This technology is highly applicable for various steps in the synthesis of this compound derivatives, including the formation of the core structure and subsequent functionalization reactions nih.govresearchgate.net.

Comparison of Conventional vs. Microwave-Assisted Synthesis:

Reaction Step Conventional Method Microwave Method Benefit of Microwave Source
Benzothiophene Formation 17 hours (heating) 15 minutes at 90 °C Drastic reduction in reaction time
Saponification Several hours 3 minutes at 100 °C Rapid reaction completion

| Demethylation | Not specified | 10-15 minutes at 300 W | High efficiency | nih.gov |

One-Pot Synthetic Procedures

One-pot syntheses offer an efficient and streamlined approach to complex molecules by combining multiple reaction steps in a single flask, avoiding the need for intermediate purification. A notable one-pot procedure for the synthesis of aminated benzo-fused heterocycles, including this compound, involves a copper-catalyzed Ullmann-type reaction. In this method, a bromo compound serves as the precursor, which reacts in the presence of a copper(I) oxide (Cu₂O) catalyst. For instance, the synthesis of this compound was achieved with a 91% yield by reacting the corresponding bromo compound in N-methyl-2-pyrrolidone (NMP) at 110 °C for 24 hours nih.govnih.gov.

Another versatile one-pot method allows for the synthesis of various functionalized benzo[b]thiophenes through a copper-catalyzed S-arylation followed by an annulation reaction researchgate.net. Furthermore, a transition-metal-free one-pot process has been developed for synthesizing benzo[b]thiophenamine derivatives at room temperature. This protocol is noted for its high reaction efficiency, mild conditions, and broad substrate scope, yielding regioselective five-membered heterocycles in good to excellent yields chemicalbook.com.

Table 1: One-Pot Synthesis of this compound

Reactant Catalyst Solvent Temperature Time Yield
Bromo precursor Cu₂O NMP 110 °C 24 h 91% nih.govnih.gov

Aryne Reactions with Alkynyl Sulfides

A powerful one-step method for constructing the benzo[b]thiophene scaffold involves the reaction of arynes with alkynyl sulfides researchgate.netarkat-usa.orgnih.gov. This approach generates benzo[b]thiophenes from readily available o-silylaryl triflates and alkynyl sulfides in a single intermolecular step researchgate.netarkat-usa.org. The reaction proceeds through the generation of a highly reactive aryne intermediate, which then undergoes cyclization with the alkynyl sulfide (B99878) arkat-usa.org.

This methodology demonstrates good functional group tolerance, allowing for the synthesis of a wide range of 3-substituted and multisubstituted benzo[b]thiophene derivatives researchgate.netarkat-usa.org. For example, arylethynyl ethyl sulfides with both electron-donating (methoxy) and electron-withdrawing (chloro, methoxycarbonyl) groups react smoothly to afford the corresponding benzo[b]thiophenes arkat-usa.org. The versatility of this method enables the creation of diverse and complex structures, including pentacyclic compounds researchgate.netarkat-usa.org.

Synthesis of Substituted this compound Derivatives

The core benzo[b]thiophene structure can be further elaborated to produce a variety of substituted derivatives with distinct chemical properties.

Synthesis of Benzo[b]thiophen-4-carboxamide Derivatives

A series of novel 3-sulfamoylbenzo[b]thiophene-4-carboxamide derivatives have been synthesized through a multi-step process nih.gov. The synthesis involves key reactions such as sulfonation, sulfonamide coupling, hydrolysis, and finally, peptide coupling to yield the final carboxamide products nih.gov. This synthetic route has proven to be effective, with the final compounds being produced in high yields, typically ranging from 90-98% nih.gov. The structures of these complex molecules are confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and LCMS nih.gov.

Synthesis of Benzo[b]thiophene-4,5,6,7-tetrahydro-N-(2-oxazolin-2-yl) Derivatives

The synthesis of the tetrahydrobenzo[b]thiophene core is a key step toward various derivatives. A common strategy involves the Gewald reaction, which can produce aminothiophenes that are precursors to the tetrahydro scaffold. For example, a series of 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbohydrazide derivatives have been synthesized starting from cyclohexan-1,4-dione and cyanoacetylhydrazine. This reaction yields 2-amino-6-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbohydrazide, which serves as a key intermediate for further heterocyclization reactions. While a direct synthetic route to N-(2-oxazolin-2-yl) derivatives from this specific amine was not detailed in the surveyed literature, this intermediate provides a functional handle for potential conversion to such derivatives.

Synthesis of 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivatives

The synthesis of 6-aminobenzo[b]thiophene 1,1-dioxide derivatives is achieved through a well-defined, three-step sequence starting from benzo[b]thiophene.

Oxidation: The sulfur atom in the benzo[b]thiophene ring is first oxidized to a sulfone using an oxidizing agent like meta-chloroperoxybenzoic acid (mCPBA). This step yields the benzo[b]thiophene 1,1-dioxide with high efficiency (97% yield).

Nitration: The resulting dioxide is then subjected to regioselective nitration at the C6 position using a nitrating mixture, which produces 6-nitrobenzo[b]thiophene 1,1-dioxide in excellent yield (93%). This compound is also known as Stattic.

Reduction: Finally, the nitro group of Stattic is reduced to an amine. This reduction can be accomplished using iron powder and ammonium chloride in a water/methanol mixture, providing the target 6-aminobenzo[b]thiophene 1,1-dioxide in 65% yield.

This amine can then be further functionalized, for instance, through reactions like the oxa-Michael addition.

Table 2: Synthetic Route for 6-Aminobenzo[b]thiophene 1,1-Dioxide

Step Reaction Reagents Yield
1 Oxidation mCPBA 97%
2 Nitration Nitrating Mixture 93%
3 Reduction Fe / NH₄Cl 65%

Stereoselective Synthesis and Chiral Auxiliaries

Achieving stereoselectivity in the synthesis of complex molecules is a significant challenge in organic chemistry. The use of chiral auxiliaries is a well-established strategy to control the stereochemical outcome of a reaction. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the formation of a specific stereoisomer.

While specific examples detailing the stereoselective synthesis of this compound using chiral auxiliaries are not prevalent in the immediate literature, the principles are widely applicable. Pseudoephenamine, for example, is a versatile chiral auxiliary known for its remarkable stereocontrol in alkylation reactions, particularly in the formation of quaternary carbon centers. Amides derived from pseudoephenamine often exhibit high crystallinity and provide well-defined NMR spectra, facilitating analysis. This auxiliary has been shown to provide significant enhancements in diastereoselectivities compared to similar auxiliaries like pseudoephedrine. The application of such auxiliaries could provide a viable pathway to enantiomerically enriched benzo[b]thiophene derivatives.

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including benzo[b]thiophene derivatives, to minimize environmental impact. These approaches focus on the use of safer solvents, alternative energy sources, and catalyst-free or metal-free reaction conditions to improve efficiency and reduce hazardous waste. While specific green methodologies targeting this compound are not extensively documented, several innovative and eco-friendly strategies have been developed for the synthesis of the broader benzo[b]thiophene scaffold and its amino derivatives, which are applicable to the target compound.

One of the prominent green techniques is the use of microwave irradiation to accelerate chemical reactions. Microwave-assisted synthesis has been successfully employed for the rapid preparation of 3-aminobenzo[b]thiophenes, offering significant advantages over conventional heating methods, such as reduced reaction times and improved yields. rsc.orgfigshare.com For instance, the reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine (B128534) in DMSO can be completed in minutes under microwave irradiation, compared to hours with conventional heating. This method avoids the need for metal catalysts, further enhancing its green credentials.

The choice of solvent is another critical aspect of green synthesis. Researchers have explored the use of environmentally benign solvents like ethanol (B145695), which is a renewable and less toxic alternative to conventional organic solvents. uwf.eduresearchgate.net For example, a greener process for the synthesis of 2,3-disubstituted benzo[b]thiophenes has been developed using electrophilic cyclization in ethanol, employing safe and inexpensive inorganic reagents. uwf.edu

Furthermore, catalyst-free and metal-free synthetic routes are gaining attention. An efficient synthesis of benzo[b]thiophenes from o-halovinylbenzenes and potassium sulfide has been reported that proceeds in high yields without the need for a transition-metal catalyst. organic-chemistry.org Electrochemical methods also present a green alternative for the synthesis of benzo[b]thiophene derivatives, avoiding the use of oxidants and catalysts. organic-chemistry.org A practical and efficient electrochemical method has been developed for the C-3 sulfonylation of benzothiophenes from 2-alkynylthioanisoles and sodium sulfinates under such conditions. organic-chemistry.org

The use of natural and renewable resources is another hallmark of green chemistry. An innovative approach for the synthesis of thiophene-linked benzothiazepines utilizes citrus juice as a natural and acidic medium. researchgate.net This method, combined with a phase transfer catalyst, demonstrates the potential for employing biocompatible and eco-friendly reagents in heterocyclic synthesis. researchgate.net

These green chemistry approaches, while not all directly applied to this compound, represent important strides in the sustainable synthesis of the benzo[b]thiophene framework and its derivatives. The principles of microwave assistance, use of green solvents, and avoidance of toxic catalysts can be adapted for the environmentally conscious production of this compound.

Green Chemistry ApproachKey FeaturesStarting MaterialsProduct TypeReference
Microwave-Assisted SynthesisRapid reaction times, high yields, avoids metal catalysts.2-halobenzonitriles, methyl thioglycolate3-aminobenzo[b]thiophenes
Environmentally Benign SolventUse of ethanol as a greener solvent.Not specified2,3-disubstituted benzo[b]thiophenes uwf.edu
Catalyst-Free SynthesisAvoids transition-metal catalysts.o-halovinylbenzenes, potassium sulfide2-substituted benzo[b]thiophenes organic-chemistry.org
Electrochemical SynthesisOxidant- and catalyst-free conditions.2-alkynylthioanisoles, sodium sulfinatesC-3-sulfonated benzothiophenes organic-chemistry.org
Natural Acid CatalystUse of citrus juice as a biocompatible medium.Thienyl chalcones, 2-aminobenzenethiolThiophene linked benzothiazepines researchgate.net

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of Benzo[b]thiophen-4-amine. Analysis of both proton (¹H) and carbon-13 (¹³C) spectra allows for the unambiguous assignment of each atom within the molecule's bicyclic structure.

The ¹H NMR spectrum of this compound provides distinct signals for the amine protons and the aromatic protons on the benzo[b]thiophene core. In a typical synthesis, the structure of the resulting this compound is confirmed by ¹H NMR spectroscopy.

In a study describing a one-pot synthesis via a copper-catalyzed Ullmann-type reaction, the product was characterized as a gray solid with a melting point of 51–53 °C. acs.orgnih.gov The ¹H NMR spectrum was recorded on a 400 MHz spectrometer in deuterated chloroform (B151607) (CDCl₃). acs.orgnih.gov The amine protons (NH₂) present as a broad signal at approximately 4.04 ppm. acs.orgnih.gov The aromatic protons appear in the range of 6.67 to 7.38 ppm. acs.orgnih.gov Specifically, the proton at the 5-position shows a doublet at 6.67 ppm, and the proton at the 7-position shows a triplet at 7.20 ppm. acs.orgnih.gov A multiplet between 7.36 and 7.38 ppm corresponds to two protons, while another multiplet for one proton is observed between 7.29 and 7.31 ppm. acs.orgnih.gov

Table 1: ¹H NMR Spectroscopic Data for this compound

Proton Assignment Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz Solvent Reference
H-2/H-3 7.38–7.36 m - CDCl₃ acs.orgnih.gov
H-2/H-3 7.31–7.29 m - CDCl₃ acs.orgnih.gov
H-6 7.20 t 8.0 CDCl₃ acs.orgnih.gov
H-5 6.67 d 8.0 CDCl₃ acs.orgnih.gov

Complementing the proton data, ¹³C NMR spectroscopy provides crucial information about the carbon skeleton of this compound. The analysis, conducted at 100 MHz in CDCl₃, reveals eight distinct signals corresponding to the eight carbon atoms in the molecule. acs.orgnih.gov The chemical shifts (δ) for the carbon atoms are reported in parts per million (ppm). acs.orgnih.gov The specific assignments show signals at δ 141.49, 141.12, 128.26, 125.45, 124.40, 119.27, 113.02, and 108.00 ppm. acs.orgnih.gov This data is instrumental in confirming the fused ring structure. nih.govmdpi.com

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon Assignment Chemical Shift (δ) in ppm Solvent Reference
C4/C7a/C3a 141.49 CDCl₃ acs.orgnih.gov
C4/C7a/C3a 141.12 CDCl₃ acs.orgnih.gov
C6 128.26 CDCl₃ acs.orgnih.gov
C2 125.45 CDCl₃ acs.orgnih.gov
C7 124.40 CDCl₃ acs.orgnih.gov
C3 119.27 CDCl₃ acs.orgnih.gov
C5 113.02 CDCl₃ acs.orgnih.gov

Mass Spectrometry (MS) Analysis

Mass spectrometry is employed to determine the molecular weight and elemental formula of this compound, providing ultimate confirmation of its identity. High-resolution mass spectrometry (HRMS) is particularly valuable for obtaining highly accurate mass measurements. acs.orgnih.gov The calculated mass for the protonated molecule [M+H]⁺ of this compound (C₈H₇NS) is 150.0372. acs.orgnih.gov Experimental findings using Atmospheric Solid Analysis Probe (ASAP-MS) show a measured value of 150.0368, which is in close agreement with the calculated mass. acs.orgnih.gov

Electrospray Ionization (ESI) is a soft ionization technique frequently used in mass spectrometry for analyzing various compounds, including benzo[b]thiophene derivatives. nih.govmdpi.com It is particularly useful for polar molecules and allows for the detection of protonated molecules [M+H]⁺ or other adducts like [M+Na]⁺ with minimal fragmentation. nih.govmdpi.com For instance, in the analysis of benzo[b]thiophene-based acylhydrazones, ESI-MS was used to confirm the molecular weights of the synthesized products. nih.govmdpi.com Similarly, the characterization of various substituted 3-aminobenzo[b]thiophenes often involves Fourier-transform high-resolution mass spectrometry (FT-HRMS) with an ESI source to confirm their elemental composition. nih.govmdpi.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another powerful analytical tool, often utilized for the characterization of larger molecules and complex structures incorporating the benzo[b]thiophene scaffold. researchgate.netmdpi.com This technique has been employed to confirm the molecular masses of ruthenium complexes derived from benzo[b]thiophene-based thiosemicarbazone ligands. researchgate.net In other studies, MALDI-TOF was used to analyze new benzo[b]thiophene derivatives, demonstrating its utility in the structural elucidation of complex molecules containing this heterocyclic system. mdpi.commdpi.com

Liquid Chromatography-Mass Spectrometry (LCMS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This hyphenated technique is essential for analyzing complex mixtures and confirming the purity and identity of compounds like benzo[b]thiophene derivatives. acs.orgmdpi.com For example, LC/MS analysis has been used to confirm the identity and purity of spirooxindole–benzo[b]thiophene-based molecules. mdpi.com In metabolic studies, ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS) has been instrumental in identifying and characterizing reactive metabolites of drugs containing the 1-(benzo[b]thiophen-4-yl)piperazine (B1287173) ring. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of a compound reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds. For derivatives of benzo[b]thiophene, IR analysis is instrumental in confirming the presence of key structural features.

The IR spectra of various benzo[b]thiophene derivatives exhibit distinct peaks that signify their molecular structure. For instance, in the spectrum of 6-amino-2,3,5-trimethylbenzo[b]thiophene, characteristic absorption bands appear at 1663, 1611, 1592, and 1571 cm⁻¹, which are indicative of the aromatic system and the amino group. scispace.com Similarly, for 6-amino-2,3,4,7-tetramethylbenzo[b]thiophene, the IR spectrum shows prominent peaks at 1667 and 1610 cm⁻¹. scispace.com

In a study involving a novel benzo[b]thiophene-based ligand, the IR spectrum displayed a band at 3036 cm⁻¹ attributed to aromatic C-H stretching, a strong band at 1645 cm⁻¹ for the C=N imine group, and bands at 1598 and 1493 cm⁻¹ corresponding to aromatic C=C stretching. researchgate.net Another investigation on benzo[b]thiophene derivatives showed that 3-amino-2-nitrobenzo[b]thiophene exists in the amino tautomeric form, as confirmed by its IR spectrum. cdnsciencepub.com

The characteristic IR absorption bands for various benzo[b]thiophene compounds are summarized in the table below.

CompoundCharacteristic IR Absorption Bands (cm⁻¹)Reference
6-Amino-2,3,5-trimethylbenzo[b]thiophene1663, 1611, 1592, 1571 scispace.com
6-Amino-2,3,4,7-tetramethylbenzo[b]thiophene1667, 1610 scispace.com
N-(Benzo[b]thiophen-3-ylmethylidene)-N-(2-((2-((2-(benzo[b]thiophen-3-ylmethylidene)amino)ethyl)amino)ethyl)amino)ethyl)ethane-1,2-diamine3036 (C-H, Ar), 1645 (C=N, Imine), 1598, 1493 (C=C, Ar) researchgate.net

These examples underscore the utility of IR spectroscopy in the structural confirmation of benzo[b]thiophene derivatives by providing direct evidence of their functional groups.

X-ray Crystallography for Solid-State Structure Determination

The crystal structures of several benzo[b]thiophene derivatives have been determined, revealing key structural insights. For example, the X-ray structure of a spiropyrrolidine scaffold tethered to a benzo[b]thiophene analogue showed that the compound crystallizes in the orthorhombic crystal system with the space group P2₁2₁2₁. mdpi.com The analysis revealed that the compound exists in two disordered parts with equal partial occupancies. mdpi.com

In another study, the crystal structures of four active site-directed thrombin inhibitors based on a 2,3-disubstituted benzo[b]thiophene structure were determined. rcsb.org These structures, refined at up to 2.0 Å resolution, revealed a novel binding mode where the lipophilic benzo[b]thiophene nucleus binds in the S1 specificity pocket of thrombin. rcsb.org

The crystal structure of 4-(Benzo[b]thiophen-3-yl)-1-methylpiperidine-4-carbonitrile was also elucidated, showing that the piperidine (B6355638) ring adopts a chair conformation with the nitrile group in the axial position and the bulky benzo[b]thiophene moiety in the equatorial position. uky.edu

A summary of crystallographic data for selected benzo[b]thiophene derivatives is presented in the table below.

CompoundCrystal SystemSpace GroupResolution (Å)Reference
Spiropyrrolidine-benzo[b]thiophene analogueOrthorhombicP2₁2₁2₁- mdpi.com
Human alpha-thrombin in complex with benzo[b]thiophene inhibitor 2--2.90 rcsb.org
4-(Benzo[b]thiophen-3-yl)-1-methylpiperidine-4-carbonitrile--- uky.edu
Wheel-and-axle diol host with benzo[b]thiophene units--- core.ac.uk

These crystallographic studies provide fundamental information on the solid-state conformation and intermolecular interactions of benzo[b]thiophene derivatives, which is crucial for structure-based drug design and understanding their biological activity.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of each element present, which is then compared to the calculated theoretical values for the proposed molecular formula. This comparison is a critical step in verifying the purity and empirical formula of a newly synthesized compound.

For various benzo[b]thiophene derivatives, elemental analysis has been employed to confirm their composition. For instance, the elemental analysis of 1-(4-Hydroxy-benzo[b]thiophen-5-yl)-3-phenyl-propenone yielded results that were in close agreement with the calculated values for the formula C₁₇H₁₂O₂S. nih.gov Similarly, the analysis of 6-(3,4-Dimethoxyphenyl)amino-2,3,4,7-tetramethylbenzo[b]thiophene provided experimental values that matched the theoretical composition of C₁₉H₂₁NO₂S. scispace.com

The table below presents a comparison of the calculated and found elemental compositions for several benzo[b]thiophene derivatives.

CompoundMolecular FormulaCalculated (%)Found (%)Reference
1-(4-Hydroxy-benzo[b]thiophen-5-yl)-3-phenyl-propenoneC₁₇H₁₂O₂SC: 72.83, H: 4.31, S: 11.44C: 73.04, H: 4.51, S: 11.69 nih.gov
1-(4-Hydroxy-benzo[b]thiophen-5-yl)-3-(4-methoxy-phenyl)-propenoneC₁₈H₁₄O₃SC: 69.66, H: 4.55, S: 10.33C: 69.53, H: 4.72, S: 10.55 nih.gov
6-(3,4-Dimethoxyphenyl)amino-2,3,4,7-tetramethylbenzo[b]thiopheneC₁₉H₂₁NO₂SC: 69.69, H: 6.46, N: 4.28, S: 9.79C: 69.77, H: 6.76, N: 4.42, S: 9.78 scispace.com
N-(Benzo[b]thiophen-3-ylmethylidene)-N-(2-((2-((2-(benzo[b]thiophen-3-ylmethylidene)amino)ethyl)amino)ethyl)amino)ethyl)ethane-1,2-diamine dihydrateC₂₆H₃₁N₅S₂·2H₂OC: 60.79, H: 6.87, N: 13.63C: 60.95, H: 7.20, N: 13.75 researchgate.net

The consistent agreement between the calculated and experimentally found elemental percentages provides strong evidence for the successful synthesis and purity of these benzo[b]thiophene compounds.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for separating, identifying, and quantifying components in a mixture. It is particularly valuable for assessing the purity of synthesized compounds and for monitoring the progress of chemical reactions. In the context of this compound and its derivatives, HPLC is essential for ensuring the quality and homogeneity of the final product.

A sensitive reverse-phase HPLC (RP-HPLC) method was developed and validated for the estimation of related substances in Brexpiprazole, a drug containing a benzo[b]thiophene moiety. researchgate.net This stability-indicating method utilized a Kromasil C18 column and a gradient mobile phase of phosphate (B84403) buffer and acetonitrile, with UV detection at 215 nm. researchgate.net The method demonstrated good linearity, precision, and accuracy for quantifying impurities. researchgate.net

In another study, HPLC was used to identify the primary metabolites of 1-[1-(2-Benzo[b]thiopheneyl)cyclohexyl]piperidine (BTCP) produced by rat liver microsomes. acs.org The metabolites were identified by comparing their retention times with those of synthetic standards. acs.org

Furthermore, HPLC was employed to assay a mixture of regioisomeric benzo[b]thiophenes produced during a synthesis reaction. google.com The separation was achieved on a Zorbax Rx-C8 column with UV detection at 280 nm, using a gradient solvent system. google.com

The table below summarizes the HPLC conditions used for the analysis of different benzo[b]thiophene-related compounds.

Compound/MatrixColumnMobile PhaseDetectionReference
Brexpiprazole and related substancesKromasil 100-5 C18 (150x4.6mm), 5µGradient of phosphate buffer (pH 5.2) and AcetonitrileUV at 215 nm researchgate.net
1-[1-(2-Benzo[b]thiopheneyl)cyclohexyl]piperidine (BTCP) metabolites--- acs.org
Regioisomeric 2-arylbenzo[b]thiophenesZorbax Rx-C8 (25 cm x 4.6 mm ID), 5µGradient solvent systemUV at 280 nm google.com
(2-aminopropyl)benzo[b]thiophene (APBT) based stimulantsKinetex C8 (2.1 × 100 mm, 1.7 µm)Gradient of water (10 mM ammonium (B1175870) formate, 0.1% formic acid) and methanolQTOF-MS nih.gov

These examples highlight the versatility of HPLC in the analysis of benzo[b]thiophene derivatives, from purity assessment and impurity profiling to metabolic studies.

Theoretical and Computational Chemistry of Benzo B Thiophen 4 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the electronic structure and properties of benzo[b]thiophen-4-amine. These methods provide a detailed picture of the molecule's behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently applied to study benzo[b]thiophene derivatives to optimize their molecular structures and determine their electrophilic and nucleophilic centers. rsc.orgbohrium.com DFT simulations offer high accuracy in reproducing experimental results and are instrumental in predicting the outcomes of chemical reactions and potential biological applications. rsc.org

For instance, DFT calculations, such as those at the B3LYP/6-31G(d,p) level of theory, are used to obtain optimized, stable geometries of benzo[b]thiophene-based molecules. dergipark.org.tr These calculations are crucial for understanding the structural aspects and have been shown to have good agreement with experimental data from techniques like X-ray crystallography. mdpi.com The electron-rich nature of the benzo[b]thiophene core, with its planar structure and sulfur atom, enhances its binding affinity to various enzymes and receptors, a feature that can be thoroughly analyzed using DFT. researchgate.netresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in frontier molecular orbital theory. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity, kinetic stability, and electron-conducting properties. researchgate.netnih.gov A smaller gap generally implies higher reactivity. nih.gov

In benzo[b]thiophene and its derivatives, the HOMO-LUMO gap is a subject of significant theoretical interest. researchgate.net Studies on related structures show that the introduction of different functional groups can modulate this gap. For example, the fusion of a benzene (B151609) ring to the thiophene (B33073) core, as in benzothiophene (B83047), alters the electronic properties compared to thiophene alone. researchgate.net For derivatives, the HOMO is often located on the electron-rich benzo[b]thiophene moiety, while the LUMO position can vary depending on the substituents. bohrium.com This analysis helps in understanding the charge transfer characteristics within the molecule. The electronic properties of this compound, particularly its reactivity, are influenced by the interplay between the electron-donating amine group and the aromatic ring system, which can be rationalized through HOMO-LUMO analysis.

Compound FamilyTypical HOMO-LUMO Gap (eV)Reference
Thiophene Derivatives~5.2 researchgate.net
Benzothiophene Derivatives~4.7 researchgate.net
Dibenzothiophene Derivatives~4.6 researchgate.net

This table presents representative HOMO-LUMO gap values for the parent heterocyclic systems to provide context for the electronic properties of this compound.

Molecular Electrostatic Potential (MEP) surface analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map uses a color scale to represent different potential values on the molecular surface. Typically, red areas indicate negative potential (electron-rich regions, susceptible to electrophilic attack), blue areas indicate positive potential (electron-poor regions, susceptible to nucleophilic attack), and green areas represent neutral potential. nih.govresearchgate.net

For heterocyclic compounds like benzo[b]thiophene derivatives, MEP analysis helps identify the most reactive sites. dergipark.org.tr In the case of this compound, the nitrogen atom of the amine group and certain regions of the aromatic system are expected to be electron-rich (negative potential), making them potential sites for interaction with electrophiles. Conversely, the hydrogen atoms of the amine group would exhibit a positive potential. This analysis is crucial for understanding intermolecular interactions, such as those between a drug molecule and its biological receptor. acs.org

Molecular Docking Studies and Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is extensively used in drug discovery to understand how a ligand, such as a benzo[b]thiophene derivative, might interact with the binding site of a protein or enzyme. researchgate.netnih.govbohrium.com The benzo[b]thiophene scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a variety of receptors. researchgate.netresearchgate.net

Derivatives of benzo[b]thiophene have been the subject of numerous docking studies to explore their potential as therapeutic agents. For example, they have been investigated as:

Cholinesterase inhibitors: For potential use in treating neurodegenerative diseases like Alzheimer's. Docking studies help to elucidate the interactions between the benzo[b]thiophene-chalcone hybrids and the active sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govbohrium.com

Serotonin (B10506) receptor (5-HT1A) ligands: To develop new antidepressants. Docking simulations have been used to understand the binding modes of benzo[b]thiophene arylpiperazine derivatives with the 5-HT1A receptor. mdpi.com

Kinase inhibitors: As potential anticancer agents. The binding of benzo[b]thiophene derivatives to the active sites of kinases like VEGFR2 has been modeled to explain their inhibitory activity. researchgate.net

These studies typically reveal that the benzo[b]thiophene moiety forms critical hydrophobic and aromatic interactions within the receptor's binding pocket, while substituents, like the 4-amine group, can form specific hydrogen bonds or electrostatic interactions that enhance binding affinity and selectivity.

Receptor TargetType of Interaction ObservedPotential Therapeutic AreaReference
Acetylcholinesterase (AChE)Pi-pi stacking, hydrogen bondsAlzheimer's Disease nih.gov
Butyrylcholinesterase (BChE)Hydrophobic interactions, hydrogen bondsAlzheimer's Disease bohrium.com
5-HT1A Serotonin ReceptorElectrostatic interactions, hydrogen bondsDepression mdpi.com
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)Hydrophobic interactions, hydrogen bondsCancer researchgate.net
Cyclin-Dependent Kinase 2 (CDK-2)Hydrogen bonds, hydrophobic interactionsCancer researchgate.net

This table summarizes findings from molecular docking studies on various derivatives of the benzo[b]thiophene scaffold.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. ipb.ptnih.gov For a series of related compounds, such as benzo[b]thiophene derivatives, QSAR models can be developed to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent molecules. researchgate.netipb.pt

QSAR studies on benzo[b]thiophene derivatives have been conducted for various biological activities, including:

Anticancer activity: Models have been built to correlate the anticancer potency of benzo[b]thiophene-based histone deacetylase (HDAC) inhibitors with molecular descriptors related to steric, electrostatic, and electro-topological features. researchgate.net

Radical scavenging activity: QSAR models have been developed for di(hetero)aryl-amines of benzo[b]thiophene to predict their antioxidant capacity. These models often highlight the importance of descriptors related to the distribution of electronegative and polarizable atoms. ipb.ptnih.gov

Antimicrobial activity: To combat antimicrobial resistance, QSAR models have been used to investigate benzothiophene derivatives as potential antibiotics against multidrug-resistant bacteria, identifying key molecular features that correlate with activity. researchgate.net

These models typically use a set of calculated molecular descriptors and statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build the correlation. nih.govresearchgate.netresearchgate.net For this compound derivatives, QSAR models could be instrumental in optimizing their structure to enhance a desired biological effect.

Simulation of Reaction Mechanisms and Pathways

The synthesis of this compound can be achieved through various chemical routes, and computational simulations can provide deeper understanding of the underlying reaction mechanisms. One documented pathway is the copper-catalyzed Ullmann-type amination reaction. nih.gov This method involves reacting a bromo-substituted benzo[b]thiophene precursor with an amine source in the presence of a copper catalyst. nih.gov

A typical procedure involves the reaction of 4-bromobenzo[b]thiophene (B1340190) with an ammonia (B1221849) equivalent using a copper(I) oxide (Cu₂O) catalyst in a solvent like N-methylpyrrolidone (NMP) at elevated temperatures. nih.gov Computational studies of similar Ullmann reactions can model the key steps, such as oxidative addition, ligand exchange, and reductive elimination, to elucidate the catalytic cycle and factors influencing reaction yield and selectivity. Similarly, other synthetic strategies, such as the high-temperature decarboxylation of precursor compounds, can also be analyzed computationally to optimize reaction conditions.

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry serves as a powerful tool for predicting and interpreting the spectroscopic properties of molecules like this compound. By employing quantum mechanical calculations, it is possible to simulate various types of spectra, providing valuable insights that complement and guide experimental work. Methods based on Density Functional Theory (DFT) are particularly prominent in this field, offering a balance between accuracy and computational cost. soton.ac.uk These theoretical predictions are crucial for understanding the relationship between the molecular structure and its spectroscopic signatures.

Research on related benzo[b]thiophene structures consistently demonstrates that modern computational techniques can reliably predict vibrational, nuclear magnetic resonance, and electronic spectra. irb.hrnih.gov The primary methods used for these predictions include DFT for ground-state properties and vibrational frequencies, the Gauge-Independent Atomic Orbital (GIAO) method for NMR chemical shifts, and Time-Dependent Density Functional Theory (TD-DFT) for electronic excitations. irb.hrnih.govnih.gov

Vibrational Spectroscopy (FT-IR)

Theoretical vibrational spectra, which correspond to experimental Infrared (IR) and Raman spectra, are commonly calculated using DFT methods. For heterocyclic compounds like benzo[b]thiophenes, the B3LYP functional combined with basis sets such as 6-31G(d) or 6-311+G(2d,p) has been shown to yield vibrational frequencies that are in good agreement with experimental data after applying a scaling factor. nih.govdergipark.org.tr

The process begins with the optimization of the molecule's ground-state geometry to find its most stable conformation. Following this, a frequency calculation is performed on the optimized structure. The output provides a list of vibrational modes and their corresponding frequencies (in cm⁻¹). These calculated frequencies can be assigned to specific molecular motions, such as N-H stretching of the amine group, C-H stretching in the aromatic rings, and vibrations of the thiophene ring itself. For related 2-aminothiophene derivatives, the asymmetric and symmetric N-H stretching vibrations are well-defined and identifiable through these computational methods. semanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of ¹H and ¹³C NMR chemical shifts is a vital application of computational chemistry for structural elucidation. The GIAO method is the most common approach for calculating NMR shielding tensors. nih.govresearchgate.netmdpi.com These calculations are typically performed at a DFT level, such as B3LYP/6-311+G(2d,p), often including solvent effects through models like the Polarizable Continuum Model (PCM) to better simulate experimental conditions. nih.govnih.gov

The calculated isotropic shielding values (σ) are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS). The correlation between calculated and experimental chemical shifts for a range of organic molecules, including heterocyclic systems, is often very strong, providing a high degree of confidence in structural and electronic assignments. nih.govconicet.gov.ar This synergy between DFT calculations and experimental NMR is a powerful strategy for correcting or confirming structural assignments. nih.gov

Electronic Spectroscopy (UV-Vis)

The electronic absorption properties, observed experimentally through UV-Vis spectroscopy, can be predicted using TD-DFT calculations. irb.hrnih.govmdpi.com These calculations are performed on the previously optimized ground-state geometry to determine the vertical excitation energies and oscillator strengths of electronic transitions. The results provide the absorption maxima (λmax) and the nature of the transitions, typically assigning them as π→π* or n→π* transitions. irb.hrmdpi.com

For aromatic systems like this compound, TD-DFT calculations can elucidate how the fusion of the benzene and thiophene rings, along with the amino substituent, influences the electronic structure and the resulting absorption spectrum. Studies on similar benzo[b]thiophene-based chromophores show that TD-DFT can successfully model the absorption bands and the contributions of different parts of the molecule to the electronic transitions. mdpi.com However, it is noted that for some thiophene-based compounds, certain TD-DFT functionals may incorrectly predict the ordering of excited states, highlighting the importance of method selection. acs.org

The table below summarizes the computational methods used for predicting the spectroscopic properties of benzo[b]thiophene derivatives.

Spectroscopic PropertyComputational MethodTypical Level of TheoryPredicted Parameters
Vibrational (IR) Spectra Density Functional Theory (DFT)B3LYP / 6-311+G(d,p)Vibrational Frequencies (cm⁻¹), IR Intensities
NMR Spectra Gauge-Independent Atomic Orbital (GIAO)GIAO-B3LYP / 6-311+G(2d,p)Isotropic Shielding Constants, Chemical Shifts (ppm)
Electronic (UV-Vis) Spectra Time-Dependent DFT (TD-DFT)TD-B3LYP / 6-31G(d)Excitation Energies (eV), Wavelengths (nm), Oscillator Strengths

Pharmacological and Biological Investigations of Benzo B Thiophen 4 Amine Derivatives

Anti-cancer/Antiproliferative Activity

Derivatives of benzo[b]thiophene have demonstrated considerable potential as anticancer agents. cardiff.ac.ukresearchgate.netresearchgate.net The core structure is a key component in several FDA-approved drugs and serves as a privileged scaffold in medicinal chemistry. researchgate.net Research has focused on synthesizing and evaluating various substituted benzo[b]thiophene derivatives for their ability to inhibit the growth of a wide array of cancer cell lines. nih.govnih.gov

Shifting an amino group from the C-3 to the C-5 position of the benzo[b]thiophene nucleus in one series of compounds resulted in a significant increase in potency, with IC50 values in the nanomolar range against several cancer cell lines. nih.gov Another study identified 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea as a potent derivative with broad-spectrum antitumor activity. nih.gov The antiproliferative activity of these compounds is often linked to their ability to interfere with critical cellular processes such as cell division and signaling pathways. cardiff.ac.uknih.gov

The primary method for evaluating the anticancer potential of novel benzo[b]thiophene derivatives is through in vitro cytotoxicity assays, with the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay being a commonly used technique. nih.govresearchgate.netmdpi.com These assays measure the metabolic activity of cells and thus their viability after exposure to the test compounds.

For instance, a series of 2-carbonylbenzo[b]thiophene 1,1-dioxide derivatives exhibited significant antiproliferative activity against breast (MCF-7, MDA-MB-231, MDA-MB-435S), prostate (DU145), pancreatic (PANC-1), and non-small cell lung cancer (A549) cell lines, with IC50 values in the single-digit micromolar range. nih.gov Similarly, newly synthesized benzo[b]thiophene Schiff bases were tested against Human hepatocellular carcinoma (HepG-2) and normal rat heart tissue (H9c2) cell lines to determine their cancer-specific cytotoxicity. researchgate.net In another study, various synthesized compounds were evaluated against A549, HeLa, MCF-7, and DU-145 cancer cell lines, with many showing moderate to good anticancer activity. researchgate.net The results from these assays are crucial for identifying lead compounds for further development. mdpi.com

Table 1: In Vitro Cytotoxicity of Selected Benzo[b]thiophene Derivatives

Compound Cell Line IC50 (µM) Source
2-carbonylbenzo[b]thiophene 1,1-dioxide derivatives (general) MCF-7, MDA-MB-231, MDA-MB-435S, DU145, PANC-1, A549 Single-digit µM range nih.gov
Compound 4f (a benzo researchgate.netacs.orgthieno[3,2-b]pyran derivative) HT-29 GI50 = 0.15 researchgate.net
Compound 4c (a benzo researchgate.netacs.orgthieno[3,2-b]pyran derivative) HT-29 GI50 = 1.09 researchgate.net
TP 5 (a thiophene (B33073) derivative) HepG2, SMMC-7721 High potency (cell viability 18-98% at 30 µg/mL) mdpi.com
Compound 3a (2-aroyl-5-amino benzo[b]thiophene) L1210 0.018 nih.gov
Compound 2b (2-aroyl-7-methoxy benzo[b]thiophene) L1210 0.033 nih.gov

A key mechanism through which benzo[b]thiophene derivatives exert their anticancer effects is by inducing cell cycle arrest. researchgate.netnih.gov Many anticancer agents target the cell cycle, as its dysregulation is a hallmark of cancer. nih.gov Flow cytometry is typically used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with the compounds.

Several studies have shown that benzo[b]thiophene derivatives cause a significant accumulation of cells in the G2/M phase of the cell cycle. nih.govnih.govnih.gov For example, 2-(3',4',5'-trimethoxybenzoyl)-3-aminobenzo[b]thiophenes were found to arrest cells in the G2/M phase. researchgate.netnih.govnih.gov Similarly, the derivative 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17) induced a dose-dependent G2/M accumulation in A549 lung cancer cells. nih.gov Other derivatives have been shown to arrest the cell cycle in the G1 phase. researchgate.net This arrest prevents cancer cells from proceeding through mitosis, ultimately leading to cell death. cardiff.ac.uk

Inducing apoptosis, or programmed cell death, is a primary goal of cancer chemotherapy. cardiff.ac.uk Benzo[b]thiophene derivatives have been shown to be potent inducers of apoptosis in various cancer cell lines. nih.govmdpi.com The apoptotic process is often mediated by a family of cysteine proteases known as caspases, with caspase-3 being a key executioner caspase. cardiff.ac.uknih.gov

Treatment of colon carcinoma cells (Caco2 and HCT-116) with 2-aryl-3-anilinobenzo[b]thiophene derivatives led to a significant induction of apoptosis, as demonstrated by the increased expression of cleaved poly(ADP-ribose) polymerase (PARP) and activated caspase-3. cardiff.ac.uk The compound 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea also induced high expression of caspase-3 and caspase-9 in A549 cells. nih.gov Further studies have shown that these derivatives can also modulate the levels of other apoptotic markers, such as the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2. researchgate.netresearchgate.net

The microtubule system is a critical component of the cell's cytoskeleton and is essential for forming the mitotic spindle during cell division. cardiff.ac.uknih.gov Molecules that interfere with microtubule dynamics, particularly by inhibiting the polymerization of tubulin, are often potent anticancer agents. researchgate.net Several classes of benzo[b]thiophene derivatives have been identified as effective inhibitors of tubulin polymerization. nih.govnih.govnih.govacs.org

These compounds often act by binding to the colchicine (B1669291) site on tubulin, preventing its assembly into microtubules. cardiff.ac.ukuniv-smb.fr This disruption of the microtubule network leads to mitotic arrest and subsequent apoptosis. cardiff.ac.uk For example, a series of 2-(3,4,5-trimethoxybenzoyl)-benzo[b]thiophene derivatives showed strong inhibitory effects on tubulin polymerization. researchgate.netnih.gov The position of substituents, such as methoxy (B1213986) groups, on the benzo[b]thiophene ring is crucial for this activity. nih.govnih.gov The most promising compound in one study, 2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene, was found to interact strongly with tubulin at the colchicine binding site. nih.govuniv-smb.fr

Table 2: Tubulin Polymerization Inhibition by Benzo[b]thiophene Derivatives

Compound Class Key Findings Source
2-(3',4',5'-trimethoxybenzoyl)-3-aminobenzo[b]thiophenes Strong antiproliferative activity and inhibition of tubulin polymerization. nih.gov
2-Aroyl-5-amino benzo[b]thiophene derivatives Potent inhibitors of microtubule polymerization acting at the colchicine site. nih.govacs.org
2-Amino-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene derivatives Inhibit cancer cell growth at subnanomolar concentrations and bind strongly to the colchicine site. nih.govuniv-smb.fr
Tetrahydrobenzo[b]thiophene derivatives Act as tubulin polymerization destabilizers to arrest tumor cell mitosis. nih.gov

Protein kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival. Their aberrant activity is frequently implicated in cancer. Consequently, kinase inhibitors are a major class of anticancer drugs. Aminobenzothiophene scaffolds have proven to be valuable for developing inhibitors against several kinase targets. rsc.org

Research has led to the development of benzo[b]thiophene-based inhibitors for PIM kinases, LIM-kinase 1 (LIMK1), and MAPK-activated protein kinase 2 (MK2). rsc.org PIM kinases are involved in tumorigenesis, and potent benzo[b]thiophene-derived inhibitors with nanomolar activity have been developed. rsc.org LIMK1 is involved in actin polymerization and metastasis, making it an attractive target. Furthermore, the aminobenzo[b]thiophene derivative PF-3644022 has shown excellent selectivity and in vivo potency as an MK2 inhibitor. rsc.org Microwave-assisted synthesis has provided rapid access to these core scaffolds, facilitating further drug discovery efforts. rsc.orgresearchgate.net

The Signal Transducer and Activator of Transcription 3 (STAT3) protein is a transcription factor that plays a critical role in cancer cell proliferation, survival, and migration. nih.gov Its continuous activation is observed in many types of tumors, making it an attractive target for cancer therapy. nih.govnih.gov

Several series of benzo[b]thiophene derivatives have been designed and synthesized as STAT3 inhibitors. nih.govnih.gov These compounds, such as 2-carbonylbenzo[b]thiophene 1,1-dioxides, are designed to bind to the SH2 domain of STAT3, inhibiting its phosphorylation and subsequent activation. nih.govnih.gov One potent compound, 8b, not only induced apoptosis and blocked the cell cycle but also significantly inhibited STAT3 phosphorylation and its downstream transcriptional activity. nih.gov Another derivative, K2071, also demonstrated STAT3 inhibitory activity. acs.org These findings highlight the potential of the benzo[b]thiophene scaffold in developing novel STAT3-targeting anticancer agents. nih.govmdpi.com

Antimicrobial Activity

Derivatives of benzo[b]thiophene have demonstrated notable activity against a range of microbial pathogens, including bacteria and fungi. tsijournals.comnih.gov

Antibacterial Studies

The antibacterial potential of benzo[b]thiophen-4-amine derivatives has been the subject of numerous studies. For instance, a series of 1-(benzo[b]thiophen-4-yl)-4-(2-(oxo, hydroxy, and fluoro)-2-phenylethyl) piperazine (B1678402) derivatives were synthesized and evaluated for their antibacterial activity. tubitak.gov.tr One compound from this series, designated K2, exhibited potent activity against the Gram-negative bacterium Pseudomonas aeruginosa, with a minimum inhibitory concentration (MIC) of 12.5 µg/mL, which was superior to the standard drug chloramphenicol. tubitak.gov.tr Other compounds in the series also showed good inhibitory activity against Staphylococcus aureus and Escherichia coli. tubitak.gov.tr

In another study, Schiff bases of 2-amino-3-(N-tolyl carboxamido)-4,5,6,7-tetrahydro benzo[b]thiophenes were synthesized and screened for their antibacterial properties. researchgate.net Several of these Schiff bases showed promising activity. researchgate.net Similarly, benzo[b]thiophene-2-carboxamide (B1267583) derivatives have been investigated as potential antibacterial agents, with one benzo[b]thienoquinolinone derivative showing promising activity against Staphylococcus aureus. uow.edu.au

Furthermore, the synthesis of benzo[b]thiophene acylhydrazones has yielded compounds with activity against multidrug-resistant Staphylococcus aureus (MRSA). nih.gov One derivative, (E)-6-chloro-N'- (pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide, was found to be non-cytotoxic and displayed an MIC of 4 µg/mL against both a reference strain and two clinical isolates of MRSA. nih.gov

The introduction of different substituents on the benzo[b]thiophene ring system has been shown to influence antibacterial activity. For example, some quinazolinone analogs substituted with benzothiophene (B83047) have been synthesized and evaluated for their antibacterial effects. tsijournals.com Compounds with specific substitutions demonstrated activity comparable to the standard ampicillin (B1664943) against both Gram-positive and Gram-negative bacteria. tsijournals.com

Table 1: Selected Benzo[b]thiophene Derivatives and their Antibacterial Activity

CompoundBacterial Strain(s)Activity (MIC)Reference
Compound K2P. aeruginosa12.5 µg/mL tubitak.gov.tr
Compound K4S. aureus62.5 µg/mL tubitak.gov.tr
Compound H2P. aeruginosa62.5 µg/mL tubitak.gov.tr
Compound F4E. coli62.5 µg/mL tubitak.gov.tr
(E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazideS. aureus (including MRSA)4 µg/mL nih.gov
Quinazolinone derivatives (7, 8, 9)E. coli, P. aeruginosa, S. epidermatitis, B. subtilisActivity nearly equal to Ampicillin tsijournals.com

Antifungal Studies

Several studies have highlighted the potential of this compound derivatives as antifungal agents. nih.govnih.gov Synthetic di(hetero)arylamines based on the benzo[b]thiophene system were evaluated against various clinically relevant fungal species, including Candida, Aspergillus, and dermatophytes. nih.gov One of the most active compounds demonstrated a broad spectrum of activity, with particularly low MICs for dermatophytes, and was effective against fluconazole-resistant fungi. nih.gov Structure-activity relationship (SAR) studies revealed that hydroxyl groups were crucial for the activity in aryl derivatives, and the absence of an ester group at position 2 of the benzo[b]thiophene system broadened the spectrum of activity in pyridine (B92270) derivatives. nih.gov

In another study, a series of 1-(benzo[b]thiophen-4-yl)piperazine (B1287173) derivatives were synthesized and tested for their antifungal activity. tubitak.gov.tr Several of these compounds showed good inhibitory activity against Candida albicans with MIC values of 250 µg/mL. tubitak.gov.tr Additionally, certain 3-substituted phenyl-2-(3'-chlorobenzo(b)thiophene-2'-yl) quinazol-4-ones exhibited marked activity against Aspergillus niger and C. albicans. tsijournals.com

Table 2: Antifungal Activity of Selected Benzo[b]thiophene Derivatives

Compound/Derivative ClassFungal Strain(s)Key FindingsReference
Di(hetero)arylamines of benzo[b]thiopheneCandida, Aspergillus, dermatophytesBroad-spectrum activity, low MICs for dermatophytes. nih.gov nih.gov
1-(Benzo[b]thiophen-4-yl)piperazine derivatives (K1, K2, K4, K8, F1, F3)C. albicansGood inhibitory activity (MIC = 250 µg/mL). tubitak.gov.tr tubitak.gov.tr
3-substituted phenyl-2-(3'-chlorobenzo(b)thiophene-2'-yl) quinazol-4-ones (7, 8, 9)A. niger, C. albicansMarked antifungal activity. tsijournals.com tsijournals.com

Anti-tubercular Activity

The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new anti-tubercular agents. nih.gov Benzo[b]thiophene derivatives have emerged as a promising class of compounds in this regard. researchgate.netnih.gov

A systematic exploration of 3-substituted benzo[b]thiophene-1,1-dioxides revealed their effectiveness as inhibitors of M. tuberculosis growth. nih.gov The potency of these compounds was found to be influenced by the nature of the substituent at the C-3 position, with tetrazole, oxazole, and oxadiazole substituents showing the most potent activity. nih.gov

In another study, four series of benzo[b]thiophene-2-carboxylic acid derivatives were evaluated for their in vitro and ex vivo efficacy against M. tuberculosis H37Ra. nih.gov Some of these compounds also showed activity against multidrug-resistant M. tuberculosis (MDR-MTB). nih.gov Notably, compounds 8c and 8g from this series demonstrated significant activity against both active and dormant M. bovis BCG, with MIC90 values in the range of 0.56–0.62 μg/mL. nih.gov Molecular docking studies suggested that these derivatives may exert their effect by targeting the DprE1 enzyme. nih.gov

Furthermore, 2-(3′-chloro-5′-phenoxybenzo[b]thiophen-2′-yl)-5-arylamino-1,3,4-thiadiazole derivatives have been investigated for their anti-tubercular activity, with some compounds showing significant inhibition of M. tuberculosis at low concentrations. tandfonline.com

Table 3: Anti-tubercular Activity of Selected Benzo[b]thiophene Derivatives

Compound/Derivative ClassTargetActivityReference
3-Substituted benzo[b]thiophene-1,1-dioxides (Tetrazole substituent)M. tuberculosisMIC of 2.6 µM nih.gov
Benzo[b]thiophene-2-carboxylic acid derivatives (8c and 8g)M. bovis BCG (active and dormant)MIC90 of 0.56–0.62 μg/mL nih.gov
2-(3′-chloro-5′-phenoxybenzo[b]thiophen-2′-yl)-5-(p-methoxyphenyl) amino-1,3,4-thiadiazoleM. tuberculosis91% inhibition at 6.25 µg/mL tandfonline.com

Anti-inflammatory Properties

Benzo[b]thiophene derivatives have been investigated for their potential as anti-inflammatory agents. evitachem.comontosight.ai Certain derivatives have been shown to modulate inflammatory responses, making them potential candidates for treating inflammatory conditions. The anti-inflammatory activity of these compounds is often evaluated through their ability to inhibit enzymes involved in the inflammatory cascade or by measuring their effect on inflammatory mediators. rsc.org For example, some tetrahydrobenzo[b]thiophene derivatives have demonstrated significant anti-inflammatory properties. nih.gov

Antioxidant Properties

Several studies have explored the antioxidant potential of benzo[b]thiophene derivatives. researchgate.netnih.gov These compounds have shown the ability to scavenge free radicals, which are implicated in various disease processes. researchgate.net The antioxidant activity is often attributed to the presence of specific functional groups on the benzo[b]thiophene scaffold. researchgate.net For instance, certain tetrahydrobenzo[b]thiophene derivatives have displayed high antioxidant properties, comparable to the standard antioxidant ascorbic acid. nih.gov The presence of free amino and NH groups in these compounds was suggested to contribute to their antioxidant capacity. nih.gov

In another study, two new benzo[b]thiophene-derived Schiff bases were synthesized and screened for their antioxidant activity using the DPPH radical scavenging method. researchgate.net One of the compounds, BAP, showed a better IC50 value than the other, indicating its potential as an antioxidant. researchgate.net

Enzyme Inhibition Studies

Benzo[b]thiophene derivatives have been identified as inhibitors of various enzymes, highlighting their therapeutic potential.

One area of focus has been the inhibition of alkaline phosphatases. nih.gov Specifically, derivatives have been synthesized and evaluated as inhibitors of tissue non-specific alkaline phosphatase (TNAP), an enzyme implicated in osteoarthritis. nih.gov Two water-soluble racemic benzothiopheno-tetramisole and -2,3-dehydrotetramisole derivatives were found to have inhibition constants comparable to the known inhibitor levamisole. nih.gov

Cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are another important target. nih.gov A series of benzo[b]thiophene-chalcones were synthesized and evaluated as cholinesterase inhibitors. nih.gov While many of the compounds showed low inhibition of AChE, several displayed inhibitory activity against BChE. nih.gov One compound, 5h [2-(4-aminophenyl)-3-(4-aminobenzoyl)benzothiophene], showed a BChE inhibition IC50 value similar to that of the standard drug galantamine. nih.gov

Furthermore, some benzo[b]thiophene-derived Schiff base ligands and their metal complexes have been studied for their inhibitory activity against the enzyme α-amylase. rsc.org

Table 4: Enzyme Inhibition by Selected Benzo[b]thiophene Derivatives

Derivative ClassTarget EnzymeKey FindingsReference
Benzothiopheno-tetramisole and -2,3-dehydrotetramisoleTissue non-specific alkaline phosphatase (TNAP)Inhibition constants (Ki) of 85 ± 6 µM and 135 ± 3 µM, respectively. nih.gov nih.gov
2-(4-aminophenyl)-3-(4-aminobenzoyl)benzothiophene (5h)Butyrylcholinesterase (BChE)IC50 value similar to galantamine. nih.gov nih.gov
Ni(II) complexes of benzo[b]thiophene-derived Schiff basesα-amylaseExhibited the best enzyme inhibition value (Ki). rsc.org rsc.org

Cholinesterase Inhibition (AChE and BChE)

Derivatives of benzo[b]thiophene have been identified as potential inhibitors of cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in the management of Alzheimer's disease. nih.gov A study involving the synthesis of benzothiophene-chalcone hybrids revealed that these compounds were effective inhibitors of both enzymes. nih.gov

In general, the benzothiophene-chalcone hybrids (series 5) demonstrated greater inhibitory activity compared to their benzothiophene precursors (series 4). nih.gov Notably, the introduction of a 3-acyl group onto the 2-phenylbenzothiophene scaffold significantly enhanced the inhibition against BChE. nih.gov

Key Findings in Cholinesterase Inhibition:

Compound 5f emerged as the most effective AChE inhibitor with an IC₅₀ value of 62.10 μM. nih.gov

Compound 5h was the most potent inhibitor of BChE, with an IC₅₀ value of 24.35 μM, which is comparable to the reference drug galantamine (IC₅₀ = 28.08 μM). nih.gov

Other studies have also noted the AChE inhibitory activity of benzo[b]thiophene analogues, with IC₅₀ values reported to be in the range of 20.8 to 121.7 µM. nih.gov

Table 1: Cholinesterase Inhibition by Benzo[b]thiophene Derivatives

Compound Target Enzyme IC₅₀ (μM) Reference Compound Reference IC₅₀ (μM)
5f AChE 62.10 - -
5h BChE 24.35 Galantamine 28.08

Data sourced from a study on benzothiophene-chalcone hybrids. nih.gov

Tyrosyl-tRNA Synthetase and Aminoacyl-tRNA Synthetase (AaRS) Inhibition

Aminoacyl-tRNA synthetases (AaRS) are essential enzymes for protein synthesis, making them attractive targets for the development of new anti-infective agents. mdpi.comrsc.org Tyrosyl-tRNA synthetase (TyrRS), a member of the AaRS family, has been specifically identified as a promising target for novel antibiotics due to structural differences between microbial and human enzymes. mdpi.comnih.gov Research has indicated that certain benzo[b]thiophene derivatives can inhibit AaRS and TyrRS enzymes. evitachem.com The inhibition of these enzymes represents a potential strategy for developing agents against bacterial infections. nih.gov

Antidepressant-like Activity

The potential of benzo[b]thiophene derivatives as antidepressants has been explored through various strategies, including the development of dual-action drugs. nih.govunav.edu One approach has focused on synthesizing compounds that act as both 5-HT₇ receptor antagonists and serotonin (B10506) reuptake inhibitors (SERT). unav.edu

A study of novel benzo[b]thiophene derivatives identified several compounds with significant antidepressant activity in preclinical models like the forced swimming test (FST). nih.govunav.edu

Compounds 8j, 9c, and 9e were selected based on their affinity for the 5-HT₇ receptor and SERT. nih.govunav.edu

Chronic treatment with these compounds resulted in significant antidepressant effects. nih.gov

Notably, compound 9c was effective in reducing immobility time in the FST even after a single acute treatment, suggesting a rapid onset of action. nih.govunav.edu

Another series of 4-phenyl-2-thioxo-benzo nih.govresearchgate.netthieno[2,3-d]pyrimidine derivatives was also evaluated for antidepressant activity. thieme-connect.com

Compounds 7, 19, and 23 from this series were particularly effective in antagonizing tetrabenazine-induced effects and shortening immobility time in the Porsolt test, with efficacy comparable to the reference drugs imipramine (B1671792) and viloxazine. thieme-connect.com

Table 2: Benzo[b]thiophene Derivatives with Antidepressant-like Activity

Compound Series Key Compounds Mechanism of Action Preclinical Model Notable Finding
Arylsulfonamide/Arylamine 8j, 9c, 9e 5-HT₇R antagonist & SERT inhibition Forced Swimming Test (FST) Compound 9c showed rapid onset of action. nih.govunav.edu
Thieno[2,3-d]pyrimidine 7, 19, 23 Tetrabenazine antagonism Porsolt Test Activity comparable to imipramine and viloxazine. thieme-connect.com

Antimalarial Activity

Benzo[b]thiophene derivatives have been investigated as potential antimalarial agents, often by coupling the benzothiophene moiety with other pharmacophores like aminoquinolines. nih.govscielo.org.za One study reported a series of benzothiophene derivatives that showed inhibitory concentrations (IC₅₀) as low as 0.16 μM against the 3D7 strain of Plasmodium falciparum. nih.gov Another investigation into quinoline-benzothiophene hybrids found them to be effective against the NF54 chloroquine-sensitive strain of P. falciparum in vitro. scielo.org.za In that series, compounds with an amide linkage were found to be about ten times more effective than those with an ester linkage. scielo.org.za Furthermore, nearly all tested compounds demonstrated greater efficacy than chloroquine (B1663885) in inhibiting the formation of β-hematin, a crucial process in the parasite's survival. scielo.org.za

Anti-diabetic Activity

The benzothiophene scaffold is a promising framework for developing new anti-diabetic agents. nih.govijpsjournal.com Research has focused on the synthesis of benzo[b]thiophene-based small molecules as inhibitors of α-amylase, an enzyme involved in carbohydrate digestion. researchgate.netresearcher.life The inhibition of this enzyme is a therapeutic strategy for managing type 2 diabetes. researchgate.net A series of biphenylcarbonitrile-thiazolidinedione conjugates featuring a benzo[b]thiophene core was synthesized and evaluated. researchgate.net Several of these compounds exhibited significant α-amylase inhibition. researchgate.net

Key Findings in α-Amylase Inhibition:

Compounds 14b and 14d were the most potent inhibitors, each with an IC₅₀ value of 0.13 μM. researchgate.net

Compound 14c also showed strong activity with an IC₅₀ value of 0.15 μM. researchgate.net

The inhibitory activity of these compounds was found to be superior to that of the standard drug, Acarbose. researchgate.net

Table 3: α-Amylase Inhibition by Benzo[b]thiophene Derivatives

Compound IC₅₀ (μM) Standard Drug
14b 0.13 Acarbose
14c 0.15 Acarbose
14d 0.13 Acarbose

Data sourced from a study on biphenylcarbonitrile-thiazolidinedione conjugates. researchgate.net

Anthelmintic Activity

Thiophene and its derivatives, the chemical class to which benzo[b]thiophene belongs, have been reported to possess a wide range of biological activities, including anthelmintic properties. researchgate.net While this suggests potential, specific studies focusing on the anthelmintic activity of this compound derivatives are not extensively detailed in the surveyed literature.

Other Potential Biological Activities

The versatility of the benzo[b]thiophene scaffold has led to its exploration in numerous other therapeutic areas. nih.govnih.gov Studies have consistently reported a variety of other biological activities for its derivatives.

Antimicrobial Activity: Many benzo[b]thiophene derivatives have demonstrated significant antibacterial and antifungal properties. nih.govnih.govresearchgate.netnih.gov For instance, acylhydrazone derivatives have been synthesized and screened against multidrug-resistant Staphylococcus aureus, with some compounds showing minimal inhibitory concentrations (MIC) as low as 4 µg/mL. nih.gov Other studies on 3-halobenzo[b]thiophenes found that chloro- and bromo-substituted compounds were particularly active against Gram-positive bacteria and the fungus C. albicans, with MIC values of 16 µg/mL. nih.gov

Anticancer Activity: The benzo[b]thiophene core is present in compounds with demonstrated anticancer properties. nih.govnih.govresearchgate.net

Anti-inflammatory Activity: Several reports have highlighted the anti-inflammatory potential of this class of compounds. nih.govnih.govresearchgate.net

Antioxidant Activity: Certain derivatives have been noted for their antioxidant capabilities. nih.govresearchgate.net

Anti-leishmanial Activity

Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. mdpi.com The search for new, effective, and less toxic treatments is a global health priority. Benzo[b]thiophene derivatives have emerged as a promising class of compounds with significant anti-leishmanial activity. semanticscholar.orgresearchgate.netnih.gov

Several studies have demonstrated the efficacy of benzo[b]thiophene derivatives against various Leishmania species. nih.gov For example, bis(benzo[b]thiophen-2-yl) alkyl methanimine (B1209239) derivatives have been synthesized and tested for their in vitro anti-leishmanial activity. semanticscholar.org One particular compound, N,N'-(propane-1,3-diyl)bis(1-(benzo[b]thiophen-2-yl))methanimine, was identified as the most active in these studies. nih.gov The anti-leishmanial activity of these compounds is often evaluated against the promastigote and amastigote stages of the parasite. semanticscholar.orgresearchgate.net

The mechanism of action of thiophene derivatives against Leishmania is not yet fully understood, though some studies suggest it may involve the production of reactive oxygen species (ROS). nih.gov Other research indicates that 2-amino-thiophene derivatives mediate their anti-leishmanial effects through apoptosis and immunomodulation. dntb.gov.ua For instance, certain derivatives have been shown to alter the levels of inflammatory cytokines such as TNF-α, IL-12, and IL-10 in infected macrophages. dntb.gov.ua

The following table summarizes the anti-leishmanial activity of some benzo[b]thiophene derivatives:

CompoundTarget SpeciesActivityReference
N,N'-(propane-1,3-diyl)bis(1-(benzo[b]thiophen-2-yl))methanimineLeishmania infantum promastigotesMost active among tested derivatives nih.gov
LQOF-G1 (a 2-amino-thiophene derivative)Leishmania (Viannia) braziliensisIC50 of 4.62 µmol/L (promastigotes), 4.27 µmol/L (axenic amastigotes), 3.65 µmol/L (intracellular amastigotes) dntb.gov.ua
2-(trifluoromethyl)benzo[b] nih.govresearchgate.netnaphthyridin-4(1H)-onesLeishmania (Leishmania) mexicanaModerate efficacy with IC50 values from 9.65 to 14.76 µM nih.gov

Estrogen Receptor Modulation

Benzo[b]thiophene derivatives are well-known for their ability to modulate estrogen receptors (ERs), acting as selective estrogen receptor modulators (SERMs). semanticscholar.orgnih.govresearchgate.net SERMs are compounds that can exhibit either estrogenic or antiestrogenic effects depending on the target tissue. acs.org This property makes them valuable for the treatment of hormone-dependent conditions like breast cancer and osteoporosis. nih.govnih.gov

Raloxifene and arzoxifene (B129711) are prominent examples of clinically and preclinically used benzothiophene-based SERMs. nih.govresearchgate.net Research has focused on developing new SERMs based on the benzo[b]thiophene scaffold with improved activity and reduced side effects. nih.govresearchgate.net For instance, novel 6-OH-benzothiophene derivatives have been designed and synthesized as covalent antagonists of ERα, a key target in breast cancer therapy. nih.gov One such derivative, compound 19d, demonstrated potent antagonistic activity in ER-positive breast cancer cells without showing agonistic effects in endometrial cells. nih.gov

The design of these SERMs often involves modifying the substituents on the benzo[b]thiophene core to optimize their binding affinity for ERα and ERβ and to modulate their biological activity. acs.org Computational modeling and in vitro assays are crucial tools in this process, helping to predict and confirm the antiestrogenic potency of new derivatives. nih.govresearchgate.net

Structure-Activity Relationships (SAR)

The biological activity of benzo[b]thiophene derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies are therefore essential for the rational design of new and more potent therapeutic agents.

In the context of anti-leishmanial activity , SAR studies have revealed that the nature and position of substituents on the benzo[b]thiophene ring play a critical role. For bis(benzo[b]thiophene-2-yl) alkyl methanimine derivatives, the length of the alkyl chain connecting the two benzothiophene units influences their activity. semanticscholar.org For 2-(trifluoromethyl)benzo[b] nih.govresearchgate.netnaphthyridin-4(1H)-ones, the substitution pattern on the benzo[b]naphthyridine core affects their efficacy against Leishmania parasites. nih.gov Similarly, for maleimide (B117702) derivatives, 3,4-non-substituted maleimides displayed stronger anti-leishmanial activity compared to their substituted counterparts. mdpi.com

Regarding estrogen receptor modulation , SAR studies of benzothiophene-based SERMs have shown that modifications to the side chains and substituents on the benzothiophene nucleus can significantly alter their binding affinity and selectivity for ERα and ERβ. nih.govacs.orgnih.gov For example, in a series of benzothiophene SERMs, varying a substituent distant from the phenolic hydroxyl group, which is the source of antioxidant capacity, allowed for the modulation of redox activity without compromising ER affinity. acs.org The introduction of an acrylamide (B121943) moiety to the C6 position of the 6-OH-benzothiophene scaffold led to the identification of potent covalent ERα antagonists. nih.gov

Pharmacokinetics and Pharmacodynamics (PK/PD) Considerations

The therapeutic potential of any drug candidate is determined not only by its pharmacological activity but also by its pharmacokinetic (PK) and pharmacodynamic (PD) properties. These properties, which include absorption, distribution, metabolism, and excretion (ADME), dictate the drug's concentration and duration of action at its target site.

Blood-Brain Barrier (BBB) Permeability

The ability of a compound to cross the blood-brain barrier (BBB) is crucial for drugs targeting the central nervous system. For benzo[b]thiophene derivatives with potential psychoactive or neuroprotective effects, BBB permeability is a key consideration. nih.govacs.org In silico ADME predictions for some 3-halobenzo[b]thiophene derivatives suggested high BBB penetration. nih.gov Similarly, a study on 6-amino-1-benzothiophene 1,1-dioxide derivatives aimed to develop compounds with favorable physicochemical properties for increased BBB permeability. acs.org The lipophilicity of a compound is a major determinant of its ability to cross the BBB, with highly lipophilic molecules generally showing better penetration. researchgate.netmdpi.com

Solubility and Bioavailability

The solubility of a compound in aqueous and lipid environments affects its absorption and distribution in the body, which in turn influences its bioavailability. The benzo[b]thiophene scaffold, being a polar structure, can improve the pharmacokinetic features of parent molecules, leading to better solubility and bioavailability. researchgate.net For instance, the hydroxyl group in 2-Amino-2-(benzo[b]thiophen-3-yl)ethan-1-ol is suggested to improve its aqueous solubility and bioavailability. smolecule.com However, some benzothiophene derivatives may exhibit poor water solubility, necessitating formulation strategies to enhance their dissolution and absorption. beilstein-journals.org The fusion of two or more pharmacophores in a single molecule is a strategy that can improve pharmacokinetic properties like absorption and distribution. nih.gov

Chemoresistance Studies

The development of resistance to chemotherapy is a significant barrier to successful cancer treatment. Researchers have investigated benzo[b]thiophene derivatives for their potential to overcome or mitigate chemoresistance. These studies often focus on specific molecular pathways and mechanisms that cancer cells use to evade the effects of cytotoxic drugs.

One area of investigation involves the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. The STAT family of proteins has been linked to cancer development, progression, metastasis, and resistance to treatment. acs.org A derivative of 6-aminobenzo[b]thiophene 1,1-dioxide, specifically 6-[(4-methoxybenzyl)amino]benzo[b]thiophene 1,1-dioxide (K2071), was identified as a promising cytotoxic agent that inhibits STAT3. acs.org The development of inhibitors for this pathway is a key strategy to combat treatment resistance. acs.org

Another mechanism of resistance is the emergence of drug-tolerant "persister" cells. These cells represent a form of nonmutational drug resistance where a small fraction of cancer cells survives exposure to cytotoxic drugs. researchgate.net These persister cells are often quiescent and can lead to disease recurrence. researchgate.net While direct studies on this compound derivatives and persister cells are emerging, the broader class of thiophene derivatives is being explored to target such resistant populations.

Furthermore, some thiophene derivatives have been shown to inhibit efflux pumps, which are proteins that actively transport chemotherapy drugs out of cancer cells, thereby reducing their efficacy. Thiophene-2-carboxamides, for instance, have demonstrated the ability to dually inhibit Vascular Endothelial Growth Factor Receptor (VEGFR) and the P-glycoprotein (P-gp) efflux pump. sci-hub.se The introduction of specific chemical groups, such as benzo[d] acs.orgresearchgate.netdioxol-5-yl and 2,3-dihydrobenzo[b] acs.orgacs.orgdioxin-6-yl, was found to be significant for this dual inhibitory activity. sci-hub.se

Research into tetrahydrobenzo[b]thiophene derivatives has also identified compounds with potent antitumor activity. nih.gov For example, the benzyl (B1604629) urea (B33335) tetrahydrobenzo[b]thiophene derivative, 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17), was found to be the most potent in a series, exhibiting broad-spectrum antitumor activity against several cancer cell lines. nih.gov Such compounds often work by inducing cell cycle arrest and apoptosis, which can be effective against chemoresistant cells. nih.gov

The table below summarizes key findings from studies on benzo[b]thiophene derivatives in the context of chemoresistance.

Table 1. Chemoresistance Studies of Benzo[b]thiophene Derivatives

Compound/Derivative ClassTarget/MechanismKey FindingsCancer Cell Line(s)Reference(s)
6-[(4-methoxybenzyl)amino]benzo[b]thiophene 1,1-dioxide (K2071)STAT3 InhibitionIdentified as a cytotoxic agent with optimal features for blood-brain barrier penetration.Not specified in abstract acs.org
Thiophene-2-carboxamidesDual VEGFR and P-gp Efflux Pump InhibitionDerivatives with specific substitutions showed significant inhibition of both VEGFR1 and P-gp.Not specified in abstract sci-hub.se
1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17)Tubulin Polymerization DestabilizationIdentified as the most potent compound with broad-spectrum antitumor activity; induces G2/M cell cycle arrest and apoptosis.A549 (Non-small cell lung cancer), CT26 (Colorectal cancer) nih.gov
Benzo[b]thiophene AnaloguesFerroptosis InhibitionLanperisone, a related compound, suppresses the growth of K-ras-driven tumors through oxidative stress pathways.K-ras mutant cells researchgate.net

Environmental and Ecological Considerations

Environmental Occurrence and Fate of Benzo[b]thiophenes

Benzo[b]thiophenes are naturally occurring components of fossil fuels, including crude oil and coal. wikipedia.org Consequently, they can be found in petroleum-related deposits like lignite (B1179625) tar. wikipedia.org Their release into the environment is often associated with the extraction, transportation, and refining of petroleum, as well as the incomplete combustion of fossil fuels. As a class of polycyclic aromatic sulfur heterocycles (PASHs), benzo[b]thiophenes have been detected in various environmental matrices. Studies have identified their presence in river sediments and airborne particulate matter (PM2.5), indicating their widespread distribution. researchgate.net The fate of these compounds in the environment is governed by their physicochemical properties, such as moderate water solubility and a tendency to adsorb to organic matter in soil and sediment. nih.govresearchgate.net

Degradation Pathways in the Environment

Benzo[b]thiophenes are subject to several degradation processes in the environment, which can be broadly categorized into abiotic and biotic pathways. These processes are crucial in determining the persistence and potential impact of these compounds.

In the atmosphere, benzo[b]thiophenes can be degraded through oxidation by photochemically generated radicals. The hydroxyl radical (•OH) is a primary oxidant in the troposphere. The reaction of •OH with thiophenes, including benzo[b]thiophene, typically proceeds via the addition of the radical to the electron-rich thiophene (B33073) ring. kiche.or.krresearchgate.net This initial step leads to the formation of hydroxybenzothiophenes, which can undergo further oxidation to produce dihydroxy-benzothiophenes and ultimately ring-cleavage products like benzothiophene-dione. kiche.or.kreeer.orgeeer.org

During nighttime, the nitrate (B79036) radical (NO3•) becomes a significant atmospheric oxidant. The reaction between NO3• and thiophenes can lead to the formation of nitro-substituted derivatives, such as 2-nitrothiophene (B1581588) and 3-nitrothiophene, or can result in the oxidation and cleavage of the thiophene ring. researchgate.net The atmospheric residence time of thiophene is estimated to be around 12 hours, with both •OH and NO3• reactions contributing significantly to its degradation. researchgate.net

Table 1: Atmospheric Oxidation Products of Thiophenes

Reactant Oxidant Major Products
Thiophene •OH Radical Hydroxythiophenes, Dihydroxythiophenes, Thiophene-dione
Thiophene NO3 Radical 2-Nitrothiophene, 3-Nitrothiophene, Ring-cleavage products

This table is based on general thiophene reactivity and is indicative of the expected products for benzo[b]thiophene.

In soil and aquatic environments, microbial degradation is a key process for the removal of benzo[b]thiophenes. However, these compounds are often recalcitrant, and their degradation typically occurs through co-metabolism, where the microorganisms utilize another compound as their primary carbon and energy source. researchgate.net Several bacterial strains, including those from the genera Pseudomonas and Sphingomonas, have been shown to transform benzo[b]thiophene. researchgate.netmdpi.com

The primary pathway of microbial oxidation of benzo[b]thiophenes involves the sulfur atom, leading to the formation of benzo[b]thiophene sulfoxide (B87167) and subsequently benzo[b]thiophene sulfone. researchgate.netmdpi.com These oxidized metabolites are generally more water-soluble than the parent compound, which may facilitate their further degradation or removal from the environment. In some cases, further metabolism of these sulfones to ring-cleavage products has been observed. researchgate.net The presence of substituents on the benzo[b]thiophene ring can influence the rate of microbial degradation.

Table 2: Microbial Transformation Products of Benzo[b]thiophene

Microorganism Substrate Key Metabolites
Pseudomonas sp. Benzo[b]thiophene Benzo[b]thiophene sulfoxide, Benzo[b]thiophene sulfone
Sphingomonas sp. XLDN2-5 Benzo[b]thiophene Benzo[b]thiophene sulfoxide, Benzo[b]thiophene sulfone, Benzo[b]naphtho[1,2-d]thiophene

Data compiled from multiple studies on microbial degradation. researchgate.netmdpi.com

Ecotoxicity Studies (Excluding Direct Human Toxicity)

The ecotoxicity of benzo[b]thiophenes and related PASHs has been a subject of investigation due to their potential to harm aquatic and terrestrial organisms. frontiersin.orgresearchgate.net Generally, the toxicity of polycyclic aromatic compounds tends to increase with their molecular weight and the degree of alkyl substitution. epa.gov

Studies on aquatic organisms have shown a wide range of sensitivities to these compounds. nih.gov For instance, microalgae, which form the base of many aquatic food webs, can be adversely affected by exposure to PAHs and their heterocyclic analogs. ifremer.fr Photosynthesis is often a key process impacted by these pollutants. ifremer.fr The toxicity is species-dependent and can be influenced by environmental factors like UV radiation, which can lead to the formation of more toxic photo-oxidized products. ifremer.fr

While specific ecotoxicity data for Benzo[b]thiophen-4-amine is scarce, information on related compounds provides some indication of potential environmental risk. For example, a derivative, Benzo[b]thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-(((phenylamino)thioxomethyl)amino)-, ethyl ester, is noted to potentially cause long-lasting harmful effects to aquatic life. nih.gov The parent compound, benzo[b]thiophene, is classified as harmful if swallowed and toxic to aquatic life with long-lasting effects. wikipedia.org

Table 3: Ecotoxicity Data for Benzo[b]thiophene and a Related Derivative

Compound Organism Endpoint Value Reference
Benzo[b]thiophene Aquatic environment Hazard Statement Toxic to aquatic life with long lasting effects wikipedia.org
Benzo[b]thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-(((phenylamino)thioxomethyl)amino)-, ethyl ester Aquatic environment Hazard Statement May cause long lasting harmful effects to aquatic life nih.gov

This table highlights the limited specific ecotoxicity data available and relies on hazard classifications.

Applications Beyond Medicinal Chemistry

Materials Science and Functional Materials

The rigid, planar, and electron-rich nature of the benzo[b]thiophene system makes it an excellent building block for functional organic materials. Its ability to be substituted at various positions allows for the fine-tuning of electronic and physical properties.

Derivatives of benzo[b]thiophene have been successfully synthesized and characterized as novel liquid crystal (LC) compounds. These materials are of particular interest for their potential in high-frequency applications, such as in microwave technology. arxiv.orgresearchgate.net Research has focused on creating rigid molecular cores based on benzo[b]thiophene, functionalized with various terminal groups to induce and control mesomorphic (liquid crystalline) behavior. arxiv.orgbohrium.com

Two primary synthetic strategies are often employed to construct these rigid cores. researchgate.net The introduction of structural variations, such as carbon-carbon triple bonds and polar terminal groups (e.g., cyano or isothiocyanate groups), has been shown to enhance key properties like birefringence and polarizability anisotropy. arxiv.orgresearchgate.net These enhanced optical properties are critical for the performance of the materials in microwave-tuning devices. researchgate.net Studies have shown that combining the benzo[b]thiophene unit with other moieties, like 1,3,4-oxadiazole, can yield fluorescent liquid crystals exhibiting nematic and/or smectic A phases with high thermal stability. bohrium.com The electronic nature and length of the terminal groups significantly influence the mesomorphic properties of these compounds. bohrium.com

Table 1: Examples of Benzo[b]thiophene-Based Liquid Crystal Properties

Compound Type Key Structural Features Observed Phases Potential Application Reference(s)
Phenylacetylene-Benzo[b]thiophene Carbon-carbon triple bonds, polar terminal groups Nematic, Smectic A Microwave devices arxiv.orgresearchgate.net

The benzo[b]thiophene skeleton is a crucial component in a wide array of organic electronic materials, particularly for Organic Light-Emitting Diodes (OLEDs). researchgate.netresearchgate.net Its derivatives are utilized as stable, high-performance host materials for blue phosphorescent and fluorescent OLEDs, as hole-transport materials, and as emissive materials themselves. researchgate.netsemanticscholar.orggoogle.com

The combination of benzo[b]thiophene with other aromatic units, such as carbazole, phosphine (B1218219) oxide, or anthracene, allows for the creation of bipolar host materials with high triplet energies, which are essential for efficient blue PhOLEDs. researchgate.net For instance, (5-(9H-carbazol-9-yl)benzo[b]thiophen-2-yl)diphenylphosphine oxide (CBTPO) has been developed as a bipolar host material with a high triplet energy of 2.76 eV, leading to high quantum efficiency in blue phosphorescent devices. researchgate.net Similarly, bis(benzothiophene-S,S-dioxide) fused molecules have been designed as blue emitters that exhibit high thermal stability and result in solution-processable, non-doped blue OLEDs with high current efficiency. rsc.org

Derivatives like 7,7-diphenyl-9-(10-phenylanthracen-9-yl)-7H-benzo[b]fluoreno[3,4-d]thiophene have been used as the emissive layer in blue fluorescent OLEDs, achieving external quantum efficiencies up to 3.51% with deep blue CIE coordinates. nih.gov The utility of these compounds extends to other electronic applications, including field-effect transistors and photovoltaics. researchgate.net

Table 2: Performance of Benzo[b]thiophene Derivatives in OLEDs

Derivative Role in OLED Emission Color Max. Efficiency CIE Coordinates Reference(s)
7,7-diphenyl-9-(10-phenylanthracen-9-yl)-7H-benzo[b]fluoreno[3,4-d]thiophene Emissive Layer Blue 3.51% (EQE) (0.15, 0.09) nih.gov
(5-(9H-carbazol-9-yl)benzo[b]thiophen-2-yl)diphenylphosphine oxide (CBTPO) Bipolar Host Blue 19.1% (Quantum Yield) N/A researchgate.net
Bis(benzothiophene-S,S-dioxide) fused molecule (FBTO-EHFF) Emissive Core Blue 6.37 cd/A (0.20, 0.24) rsc.org

Certain benzo[b]thiophene derivatives have been developed as chemosensors, capable of detecting changes in pH through observable shifts in their optical properties. A charge-transfer dye with a Donor-π-Acceptor (D–π–A) structure, using benzo[b]thiophene as the donor moiety, has demonstrated effective pH switch characteristics. researchgate.net

When an acid or base is added to a solution of this dye, the color, absorption, and fluorescence emission spectra change accordingly. This behavior makes it a potential candidate for applications in molecular sensors and probes. researchgate.net Further research into benzothiophene-based chalcones has produced probes with excellent hydrazine (B178648) sensing capabilities across a broad pH range of 5.0 to 10.0, underscoring their stability and functionality under both acidic and basic conditions. researchgate.net This indicates the potential for developing robust pH sensors based on the benzo[b]thiophene scaffold. researchgate.netresearchgate.net

Catalysis

The benzo[b]thiophene framework is relevant to the field of catalysis in two main ways: its synthesis often relies on metal-catalyzed reactions, and its derivatives can themselves function as catalysts. The synthesis of benzo[b]thiophen-4-amine, for example, is efficiently achieved through palladium- or copper-catalyzed C-N bond formation reactions.

Furthermore, a derivative, 3-iodo-2-(p-tolyl)benzo[b]thiophene, has been synthesized and evaluated for its electrocatalytic performance. In electrochemical tests, this compound was used to modify an electrode and functioned as an efficient organocatalyst for the electrooxidation of hydrazine. This suggests its potential as a high-performance, metal-free anode catalyst in direct hydrazine fuel cells.

Agrochemicals

The benzo[b]thiophene scaffold is recognized as an important structural motif in the design and discovery of new agrochemicals. researchgate.netresearchgate.net Heterocyclic compounds are a cornerstone of the agrochemical industry, and sulfur-containing heterocycles, in particular, are investigated for a range of applications, including as pesticides and herbicides. researchgate.netnih.gov While specific, widely commercialized agrochemicals based on this compound are not prominently documented, the core structure is considered a "privileged" one in synthetic chemistry programs aimed at developing new active compounds for crop protection. researchgate.net

Dyes and Specialty Chemicals

The benzo[b]thiophene structure is a key component in the synthesis of various dyes and pigments. It serves as a precursor for thioindigo, a type of vat dye. wikipedia.org More specifically, amino-substituted benzo[b]thiophenes are valuable intermediates for producing a range of azo disperse dyes. scispace.comresearchgate.netsapub.org

By diazotizing 2- or 3-aminobenzo[b]thiophene derivatives and coupling them with different aromatic components, chemists have created a variety of dyes. researchgate.netsapub.org These dyes exhibit a range of colors, from light pink and reddish-pink to yellow and brown, and have shown good coloration and fastness properties when applied to polyester (B1180765) fibers. researchgate.netsapub.org Additionally, benzo[b]thiophene-2,3-dione (B19949) is listed as an intermediate in the synthesis of C.I. Vat Violet 4. dyestuffintermediates.com Benzo[b]thiophene-2-carboxylic acid has also been noted as a building block for materials such as dyes and pigments. alfa-chemical.com

Table 3: Benzo[b]thiophene Derivatives in Dye Synthesis

Benzo[b]thiophene Precursor Dye Class Resulting Colors Application Reference(s)
2-Aminobenzo[b]thiophene derivative Azo Disperse Dye Light pink to reddish pink Dyeing polyester fabric researchgate.net
Aminothiophene derivative Azo Disperse Dye Yellow to brown Dyeing polyester fibers sapub.org
Benzo[b]thiophene-2,3-dione Vat Dye Intermediate Violet (for C.I. Vat Violet 4) Pigments dyestuffintermediates.com

Conclusion and Future Perspectives

Summary of Current Research Landscape

The current research landscape for benzo[b]thiophen-4-amine and its derivatives is vibrant and expanding, primarily driven by its structural similarities to biologically active compounds and its utility as a versatile chemical scaffold. researchgate.netresearchgate.net The core of this landscape is built upon the foundational benzo[b]thiophene ring system, which imparts unique electronic and structural properties. researchgate.net The presence of the amine group at the 4-position further enhances its chemical reactivity and potential for forming a wide array of derivatives.

A significant portion of current research is concentrated in the field of medicinal chemistry. The benzo[b]thiophene scaffold is a privileged structure in drug discovery, known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidepressant properties. researchgate.netresearchgate.net Researchers are actively exploring derivatives of this compound for their potential as targeted therapeutic agents. For instance, derivatives have been investigated as inhibitors of enzymes like vascular endothelial growth factor receptor 2 (VEGFR2) for anticancer applications and as cholinesterase inhibitors for potential Alzheimer's disease treatment. nih.govmdpi.com

In addition to medicinal chemistry, this compound and its analogs are gaining attention in materials science. The electron-rich and planar nature of the benzo[b]thiophene core makes it an attractive building block for organic electronic materials. researchgate.netresearchgate.net Studies are exploring their use in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. researchgate.netresearchgate.net The ability to functionalize the amine group allows for fine-tuning of the electronic properties of these materials.

Synthetic methodologies for creating and modifying this compound are also a key area of research. researchgate.nettandfonline.com Efforts are focused on developing more efficient, regioselective, and environmentally friendly synthetic routes to access this important building block and its derivatives.

Emerging Trends and Challenges

Several emerging trends are shaping the future direction of this compound research. One significant trend is the development of multi-target drugs. Recognizing that complex diseases often involve multiple biological pathways, researchers are designing benzo[b]thiophene derivatives that can interact with several targets simultaneously. For example, novel antipsychotic candidates have been developed from this scaffold that exhibit a polypharmacological profile, acting on various serotonin (B10506) and dopamine (B1211576) receptors. nih.gov

Another emerging area is the use of benzo[b]thiophene derivatives in the creation of theranostic agents, which combine therapeutic and diagnostic capabilities in a single molecule. The inherent fluorescence of some benzo[b]thiophene derivatives makes them suitable for imaging, while their biological activity allows for simultaneous treatment.

Despite the promising potential, several challenges remain. A key challenge lies in achieving high selectivity for specific biological targets to minimize off-target effects and potential toxicity. nih.gov The synthesis of complex derivatives can also be challenging, often requiring multi-step processes with potentially low yields. researchgate.net Furthermore, the planarity of the benzo[b]thiophene ring system can lead to issues with solubility and bioavailability, which need to be addressed in drug design. researchgate.net

Potential for Novel Therapeutic Agents and Materials

The unique structural features of this compound provide a fertile ground for the discovery of novel therapeutic agents and advanced materials.

Therapeutic Agents:

The benzo[b]thiophene scaffold is a key component in several FDA-approved drugs, such as the selective estrogen receptor modulator raloxifene, highlighting its therapeutic potential. nih.govmdpi.com Future research is likely to yield new drug candidates for a variety of diseases. The ability to modify the core structure and the amine group allows for the creation of large libraries of compounds for high-throughput screening against various biological targets. unav.edu Areas of particular promise include the development of new anticancer agents that overcome drug resistance, novel antibiotics to combat multidrug-resistant bacteria, and innovative treatments for neurodegenerative diseases. acs.orgnih.gov

Interactive Table of Potential Therapeutic Applications:

Therapeutic AreaTarget/Mechanism of ActionExample Derivative Type
Oncology Kinase inhibition (e.g., DYRK1A, CLK1) rsc.org, STAT3 inhibition acs.org, Tubulin polymerization inhibition acs.orgSubstituted benzo[b]indeno[1,2-d]thiophen-6-ones, 6-Aminobenzo[b]thiophene 1,1-dioxides
Infectious Diseases Inhibition of microbial growth (e.g., M. tuberculosis) bohrium.comBenzo[b]thiophene-based thiosemicarbazones, Acylhydrazones
Neurodegenerative Diseases Cholinesterase inhibition nih.govmdpi.com, 5-HT receptor modulation unav.eduBenzo[b]thiophene-chalcones, Arylamine derivatives
Inflammatory Diseases Modulation of inflammatory pathwaysSulfonamide derivatives
Antipsychotics Multi-target receptor antagonism (e.g., 5-HT, Dopamine) nih.govAzinesulfonamides of cyclic amine derivatives

Materials Science:

In materials science, the focus is on harnessing the electronic and photophysical properties of this compound derivatives. The development of new organic semiconductors with improved charge transport and stability is a key goal. These materials could lead to more efficient and cost-effective organic solar cells and flexible electronic devices. The tunable fluorescence of these compounds also makes them promising candidates for use as sensors and in advanced imaging technologies.

Directions for Future Academic Exploration

To fully realize the potential of this compound, future academic exploration should focus on several key areas. A deeper understanding of the structure-activity relationships (SAR) and structure-property relationships (SPR) is crucial. This will require a combination of synthetic chemistry, biological testing, and computational modeling to elucidate how specific structural modifications influence biological activity and material properties.

Further investigation into the metabolic pathways and potential toxicity of benzo[b]thiophene derivatives is essential for the development of safe and effective drugs. Long-term stability and degradation studies will also be critical for their application in materials science.

Exploration of novel synthetic methodologies that are more sustainable and allow for greater control over the regiochemistry of substitution will be highly valuable. This includes the use of catalysis and flow chemistry to streamline the synthesis of complex derivatives.

Finally, interdisciplinary collaborations between chemists, biologists, pharmacologists, and materials scientists will be vital to accelerate the translation of fundamental research into practical applications. The rich chemistry and diverse potential of this compound ensure that it will remain a compound of significant interest for years to come.

Q & A

Q. How should researchers resolve discrepancies in reported NMR shifts for this compound analogs?

  • Answer: Cross-reference solvent-specific databases (e.g., NIST Chemistry WebBook) and ensure internal standards (e.g., TMS) are used. For example, ¹H NMR signals for NH₂ protons in DMSO-d₆ appear downfield (δ 5.8–6.2 ppm) due to hydrogen bonding, whereas CDCl₃ shifts them upfield (δ 4.0–4.5 ppm) .

Q. What protocols ensure reproducibility in DDQ-mediated coupling reactions?

  • Answer: Standardize reagent purity (DDQ ≥ 98%), degas solvents (N₂ sparging), and control humidity (<10% RH). Document reaction progress via TLC (Rf comparison) or in situ IR to track carbonyl (C=O) disappearance (DDQ → DDQH₂) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.